MAFP vs. AACOCF3 and PMSF: 800-Fold Greater FAAH Inhibitory Potency in Rat Brain Homogenates
In a direct comparative study of FAAH (anandamide amidase) inhibition in rat brain homogenates, MAFP exhibited an 800-fold greater inhibitory potency compared to both arachidonyl trifluoromethyl ketone (Arach-CF3, also known as AACOCF3) and phenylmethylsulfonyl fluoride (PMSF) [1]. This differential was further magnified to approximately 1,000-fold in intact neuroblastoma cell assays [1]. The irreversible covalent modification mechanism of MAFP, mediated by its fluorophosphonate warhead, contrasts with the reversible inhibition profiles of AACOCF3 and PMSF [2].
| Evidence Dimension | FAAH inhibitory potency (relative fold difference) |
|---|---|
| Target Compound Data | MAFP: baseline (1x) |
| Comparator Or Baseline | Arach-CF3 (AACOCF3) and PMSF |
| Quantified Difference | MAFP is 800-fold more potent than Arach-CF3 and PMSF in rat brain homogenates; approximately 1,000-fold more potent than Arach-CF3 in intact neuroblastoma cells |
| Conditions | Rat brain homogenate FAAH assay; intact N18TG2 neuroblastoma cells |
Why This Matters
For procurement decisions, this 800-1,000-fold potency differential against structurally distinct comparator compounds establishes MAFP as the compound of choice when maximal FAAH inhibition at minimal working concentrations is required in biochemical or cellular assays.
- [1] Deutsch, D. G., Omeir, R., Arreaza, G., Salehani, D., Prestwich, G. D., Huang, Z., & Howlett, A. (1997). Methyl arachidonyl fluorophosphonate: a potent irreversible inhibitor of anandamide amidase. Biochemical Pharmacology, 53(3), 255-260. View Source
- [2] Lio, Y. C., Reynolds, L. J., Balsinde, J., & Dennis, E. A. (1996). Irreversible inhibition of Ca2+-independent phospholipase A2 by methyl arachidonyl fluorophosphonate. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1302(1), 55-60. View Source
